molecular formula C16H19NO3 B160523 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one CAS No. 136410-22-5

1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one

Cat. No. B160523
M. Wt: 273.33 g/mol
InChI Key: HXHAANZEIVUAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP was initially developed as a potential antidepressant, but it was later found to have psychoactive effects similar to amphetamines. BZP has been used recreationally as a party drug due to its stimulant effects. However, in recent years, there has been an increasing interest in BZP due to its potential therapeutic applications.

Mechanism Of Action

1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one also acts as a monoamine oxidase inhibitor (MAOI), which further increases the levels of these neurotransmitters.

Biochemical And Physiological Effects

1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and noradrenaline, leading to increased energy and alertness. 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has also been shown to have anxiolytic effects, reducing anxiety and stress levels.

Advantages And Limitations For Lab Experiments

1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one in research is its similarity to amphetamines, which allows for comparisons between the two compounds. However, one limitation is that 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been shown to have potential neurotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one research. One area of interest is its potential as a treatment for Parkinson's disease, as studies have shown that 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one may improve motor function in animal models. Another area of interest is 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one's potential as an antidepressant, as studies have shown that it may have similar effects to traditional antidepressants. Additionally, further research is needed to fully understand the potential neurotoxic effects of 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one and how they may impact its use in research and potential therapeutic applications.

Scientific Research Applications

1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been studied for its potential therapeutic applications, including its use as an antipsychotic, anxiolytic, and antidepressant. Studies have also investigated 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one's potential as a treatment for Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

properties

CAS RN

136410-22-5

Product Name

1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

1-benzoyl-5-cyclopentyloxypyrrolidin-2-one

InChI

InChI=1S/C16H19NO3/c18-14-10-11-15(20-13-8-4-5-9-13)17(14)16(19)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2

InChI Key

HXHAANZEIVUAOS-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC2CCC(=O)N2C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)OC2CCC(=O)N2C(=O)C3=CC=CC=C3

synonyms

1-benzoyl-5-cyclopentyloxy-pyrrolidin-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.8 cm3 of a 1.5M solution of butyllithium in hexane is added at -70° C. to a solution of 3 g of 5-cyclopentyloxy pyrrolidin-2-one in 140 cm3 of tetrahydrofuran. The mixture is maintained at this temperature for 20 minutes, then a solution of 2.49 g of benzoyl chloride in 20 cm3 of tetrahydrofuran is added. The whole is heated gently, then brought to dryness under reduced pressure. After chromatography on silica (eluent: hexane-ethyl acetate 7-3), 3.4 g of expected product is obtained.
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